(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
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Overview
Description
(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with hydrazine derivatives, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanol position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound without the cyclopropyl and methanol groups.
1-cyclopropyl-1H-1,2,4-triazole: Similar structure but lacks the methanol group.
(1H-1,2,4-triazol-5-yl)methanol: Similar structure but lacks the cyclopropyl group
Uniqueness
The presence of both the cyclopropyl and methanol groups in (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol imparts unique chemical and biological properties. These groups enhance its ability to interact with biological targets and improve its solubility and stability compared to similar compounds .
Properties
CAS No. |
2680539-65-3 |
---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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